molecular formula C13H10BBrFNO3 B2628640 3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid CAS No. 1449144-47-1

3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid

Cat. No.: B2628640
CAS No.: 1449144-47-1
M. Wt: 337.94
InChI Key: AWDZAIRJKJXYHF-UHFFFAOYSA-N
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Description

3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a bromophenylcarbamoyl group, and a fluorobenzene ring, making it a versatile reagent in various chemical reactions.

Scientific Research Applications

3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Boronic acids are generally considered safe to handle, although they can be harmful if ingested or if they come into contact with the skin or eyes . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a specific compound depend on its properties and potential applications. Boronic acids and their derivatives are an active area of research due to their usefulness in organic synthesis . They also have potential applications in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The bromophenylcarbamoyl group can interact with proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the combination of its boronic acid, bromophenylcarbamoyl, and fluorobenzene groups. This combination provides a distinct set of chemical properties and reactivity, making it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

[3-[(4-bromophenyl)carbamoyl]-4-fluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BBrFNO3/c15-9-2-4-10(5-3-9)17-13(18)11-7-8(14(19)20)1-6-12(11)16/h1-7,19-20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDZAIRJKJXYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BBrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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